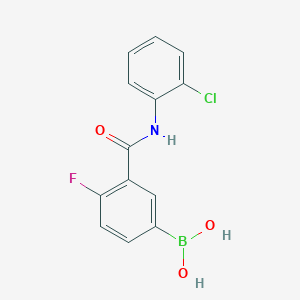
4-氟-3-(2-氯苯甲酰氨基)苯硼酸
描述
4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is a chemical compound with the CAS Number: 1451393-31-9 . It has a molecular weight of 293.49 . The IUPAC name for this compound is 3-[(2-chloroanilino)carbonyl]-4-fluorophenylboronic acid . This compound is used in scientific research and its unique properties make it valuable for various applications, including drug development, catalysis, and material synthesis.
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is 1S/C13H10BClFNO3/c15-10-3-1-2-4-12(10)17-13(18)9-7-8(14(19)20)5-6-11(9)16/h1-7,19-20H, (H,17,18) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .科学研究应用
Sensing Applications
Boronic acids, including 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid , are known for their ability to form reversible covalent complexes with diols and other Lewis bases . This unique property is exploited in the design of sensors, particularly for the detection of sugars and other biological analytes. The compound can be incorporated into polymers or other materials to create sensitive and selective detection systems.
Biological Labelling and Protein Modification
The interaction of boronic acids with diols is also useful in biological labelling and protein modification . By targeting specific glycoproteins on the cell surface, researchers can use this compound for cell labelling, which is crucial for tracking and analyzing cellular processes.
Therapeutic Development
Boronic acid derivatives are being explored for their therapeutic potential, particularly in the treatment of cancer and other diseases where abnormal glycosylation patterns are present . The ability to bind to specific sugars can be harnessed to deliver drugs to targeted cells or to modulate biological pathways.
Chemical Synthesis
In synthetic chemistry, boronic acids are valuable intermediates. They are used in various coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds . This particular compound’s boronic acid moiety can be used to introduce a phenylboronic group into a wide range of chemical structures.
Material Science
The boronic acid group is also significant in material science. It can be used to modify the surface properties of materials or to create novel polymers with specific functionalities . For instance, the compound could be used to generate materials that respond to changes in glucose levels, which could have applications in diabetes management.
Analytical Methods
Due to its selective binding to diols, 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid can be used in chromatography and other analytical methods to separate or detect compounds that contain diol groups . This is particularly useful in the analysis of complex biological samples where specific molecules need to be isolated.
Electrophoresis
Boronic acids can be employed in the electrophoretic separation of glycated molecules . This compound could be used to modify electrophoresis gels to improve the resolution and selectivity of the technique for analyzing glycosylated proteins or other biomolecules.
Controlled Release Systems
The reversible binding of boronic acids to sugars can be utilized in the development of controlled release systems . For example, insulin delivery systems that respond to blood sugar levels could be designed using this compound, providing a smart mechanism for regulating hormone release in response to the body’s needs.
安全和危害
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical pathways due to their ability to form reversible covalent bonds with proteins and other biomolecules .
Pharmacokinetics
The pharmacokinetic properties of boronic acids, in general, are influenced by their ability to form reversible covalent bonds with various biomolecules, which can affect their absorption, distribution, metabolism, and excretion .
Result of Action
Boronic acids are known to interact with various biological targets, potentially leading to a range of cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid . Factors such as pH, temperature, and the presence of other biomolecules can affect the reactivity and stability of boronic acids .
属性
IUPAC Name |
[3-[(2-chlorophenyl)carbamoyl]-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClFNO3/c15-10-3-1-2-4-12(10)17-13(18)9-7-8(14(19)20)5-6-11(9)16/h1-7,19-20H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIBWQZYSPCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156306 | |
| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451393-31-9 | |
| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



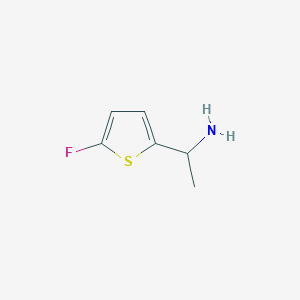

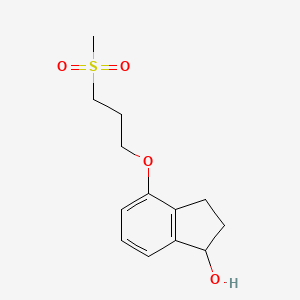

![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)
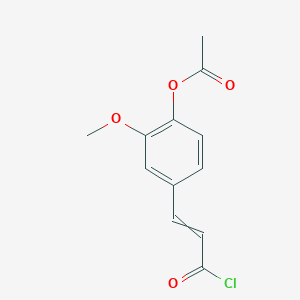
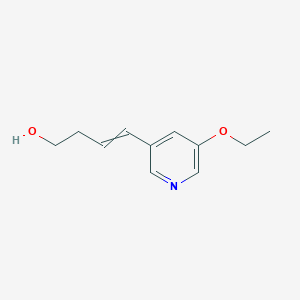

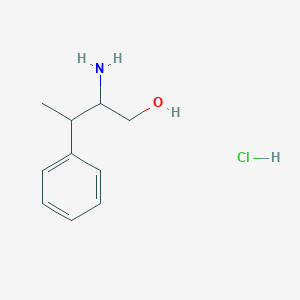
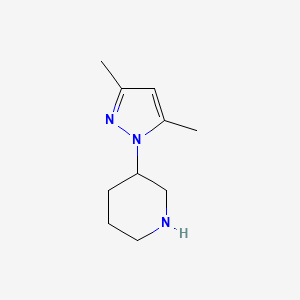
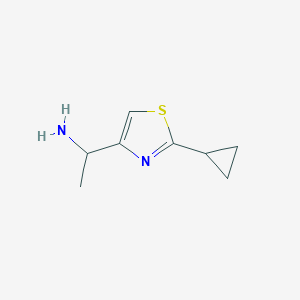

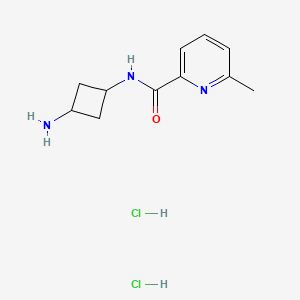
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B1442966.png)